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molecular formula C7H3ClF3I B085914 1-Chloro-3-iodo-5-(trifluoromethyl)benzene CAS No. 1189352-83-7

1-Chloro-3-iodo-5-(trifluoromethyl)benzene

Cat. No. B085914
M. Wt: 306.45 g/mol
InChI Key: LJWHHSGVKPUZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09035101B2

Procedure details

2-Chloro-6-iodo-4-(trifluoromethyl)benzenamine (i.e. the product of Example 4) (31.8 g, 98.9 mmol) was added to hydrochloric acid (36%, 190 mL) and the mixture was warmed to 55-60° C. for 20 min. The mixture was cooled to 0° C. Sodium nitrite (13.6 g, 197 mmol) in water (36 mL) was added over 30 min. When the addition was complete the mixture was stirred at 0-5° C. for 70 min. Hypophosphorous acid (50%, 36.5 mL, 351 mmol) was added dropwise at 5-10° C. over 40 min. When the addition was complete the mixture spontaneously warmed briefly to 35° C., and was then cooled to 10-20° C. After stirring at 10-20° C. for 2 h, the mixture was stored in a refrigerator overnight. Then the mixture was warmed to room temperature and was stirred for 1 h. The mixture was diluted with water (400 mL) and extracted with ether (2×250 mL). The combined extracts were dried and evaporated. Distillation gave the product as an oil (19.93 g, 66% yield), b.p. 98-112° C. at 2.0 kPa.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
solvent
Reaction Step Two
Quantity
36.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
66%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([I:12])[C:3]=1N.Cl.N([O-])=O.[Na+].[PH2](O)=O>O>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:9])([F:10])[F:11])[CH:5]=[C:4]([I:12])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)C(F)(F)F)I)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)C(F)(F)F)I)N
Name
Quantity
190 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
13.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
36 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
36.5 mL
Type
reactant
Smiles
[PH2](=O)O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
57.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred at 0-5° C. for 70 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C
ADDITION
Type
ADDITION
Details
When the addition
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
spontaneously warmed briefly to 35° C.
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 10-20° C
STIRRING
Type
STIRRING
Details
After stirring at 10-20° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was stored in a refrigerator overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
was stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×250 mL)
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
product
Smiles
ClC1=CC(=CC(=C1)C(F)(F)F)I
Measurements
Type Value Analysis
AMOUNT: MASS 19.93 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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